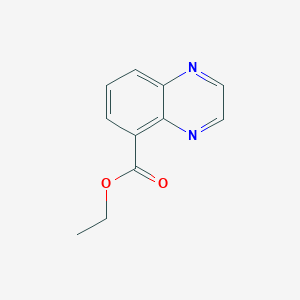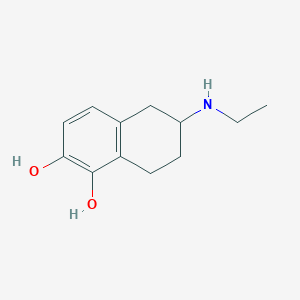
2-(Difluoromethoxy)-4-methylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(Difluorométhoxy)-4-méthylnaphtalène est un composé organique qui comporte un cycle naphtalène substitué par un groupe difluorométhoxy et un groupe méthyle
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(Difluorométhoxy)-4-méthylnaphtalène implique généralement l’introduction du groupe difluorométhoxy sur un dérivé du naphtalène. Une méthode courante est la réaction du 4-méthylnaphtalène avec l’éther difluorométhylique en présence d’une base forte, comme l’hydrure de sodium, dans des conditions anhydres. La réaction est généralement effectuée à des températures élevées pour faciliter la réaction de substitution.
Méthodes de production industrielle
La production industrielle de 2-(Difluorométhoxy)-4-méthylnaphtalène peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour assurer une production constante. L’utilisation de catalyseurs et de techniques de purification avancées, telles que la chromatographie, peut également être employée pour améliorer l’efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(Difluorométhoxy)-4-méthylnaphtalène peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les naphtoquinones correspondantes.
Réduction : Les réactions de réduction peuvent convertir le cycle naphtalène en dérivés du tétrahydronaphtalène.
Substitution : Les réactions de substitution aromatique électrophile peuvent introduire des substituants supplémentaires sur le cycle naphtalène.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou l’hydrogène gazeux en présence d’un catalyseur au palladium sont généralement utilisés.
Substitution : Des réactifs comme le brome ou l’acide nitrique peuvent être utilisés pour les réactions d’halogénation ou de nitration, respectivement.
Principaux produits formés
Oxydation : Naphtoquinones
Réduction : Dérivés du tétrahydronaphtalène
Substitution : Dérivés halogénés ou nitrés du naphtalène
Applications de la recherche scientifique
Le 2-(Difluorométhoxy)-4-méthylnaphtalène a plusieurs applications dans la recherche scientifique :
Chimie : Il sert de bloc de construction pour la synthèse de molécules organiques plus complexes, en particulier dans le développement de composés fluorés.
Biologie : Le composé peut être utilisé dans l’étude des systèmes biologiques, en particulier pour comprendre les effets des groupes fluorés sur l’activité biologique.
Applications De Recherche Scientifique
2-(Difluoromethoxy)-4-methylnaphthalene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of fluorinated groups on biological activity.
Mécanisme D'action
Le mécanisme d’action du 2-(Difluorométhoxy)-4-méthylnaphtalène dépend de son application spécifique. Dans les systèmes biologiques, le groupe difluorométhoxy peut influencer l’interaction du composé avec les cibles moléculaires, telles que les enzymes ou les récepteurs. La présence d’atomes de fluor peut améliorer l’affinité de liaison et la sélectivité, ce qui peut conduire à des effets thérapeutiques améliorés. Les voies exactes impliquées varieraient en fonction du contexte biologique et de la cible spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(Trifluorométhoxy)-4-méthylnaphtalène
- 2-(Difluorométhoxy)-naphtalène
- 4-Méthylnaphtalène
Unicité
Le 2-(Difluorométhoxy)-4-méthylnaphtalène est unique en raison de la présence du groupe difluorométhoxy, qui confère des propriétés chimiques et physiques distinctes par rapport à ses analogues. Le groupe difluorométhoxy peut améliorer la stabilité, la lipophilie et la capacité du composé à participer à la liaison hydrogène, ce qui en fait un échafaudage précieux dans la conception de nouvelles molécules présentant des propriétés souhaitables pour diverses applications.
Propriétés
Numéro CAS |
1261488-12-3 |
|---|---|
Formule moléculaire |
C12H10F2O |
Poids moléculaire |
208.20 g/mol |
Nom IUPAC |
3-(difluoromethoxy)-1-methylnaphthalene |
InChI |
InChI=1S/C12H10F2O/c1-8-6-10(15-12(13)14)7-9-4-2-3-5-11(8)9/h2-7,12H,1H3 |
Clé InChI |
TUFCPDLVIFYUNJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=CC=CC=C12)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,7-Diazaspiro[4.4]nonane, 1-pyrazinyl-](/img/structure/B11898514.png)
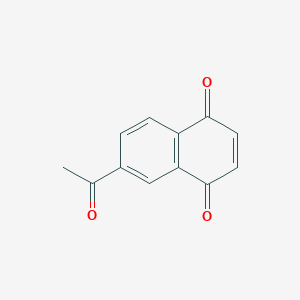
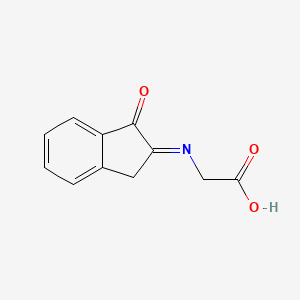
![Thiazolo[5,4-f]isoquinolin-2-amine](/img/structure/B11898526.png)

![1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-1-methyl-](/img/structure/B11898555.png)
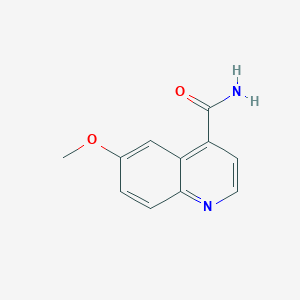
![1,6-Diazaspiro[3.4]octane, 1-methyl-6-(3-pyridinyl)-](/img/structure/B11898563.png)
![Naphtho[2,1-d]isothiazol-3-amine](/img/structure/B11898571.png)
